1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a methoxyphenyl group attached to a dihydropyridine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch dihydropyridine synthesis, which involves the formation of a dihydropyridine ring. The reaction conditions usually include refluxing the reactants in ethanol for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a consistent reaction temperature and improve the yield. Additionally, the purification process can be enhanced by employing techniques such as recrystallization and chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.
2-Methoxybenzaldehyde: A precursor in the synthesis of the compound.
Ethyl acetoacetate: Another precursor used in the synthesis.
Uniqueness
1-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific dihydropyridine ring structure combined with the methoxyphenyl and carboxylic acid groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H11NO4 |
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Molecular Weight |
245.23 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO4/c1-18-11-7-3-2-6-10(11)14-8-4-5-9(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) |
InChI Key |
AYQUGJYTQXGTIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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